mhy1485

描述

MHY1485 is a synthetic compound known for its ability to activate the mammalian target of rapamycin (mTOR) pathway. The mammalian target of rapamycin is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, motility, and survival by sensing nutrient availability .

科学研究应用

MHY1485 具有广泛的科学研究应用:

作用机制

MHY1485 通过激活 mTOR 通路发挥其作用。 它靶向 mTOR 的 ATP 结构域,导致与细胞生长和代谢相关的下游信号通路的激活 . 通过抑制自噬体与溶酶体的融合,this compound 阻止了自噬,自噬是在压力条件下细胞生存的关键过程 . 这种抑制作用增强了癌细胞对化疗和放疗的敏感性 .

生化分析

Biochemical Properties

MHY1485 interacts with mTOR, a serine/threonine protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth . It inhibits the autophagy process by inhibiting the fusion between autophagosomes and lysosomes .

Cellular Effects

This compound has been shown to inhibit the growth and proliferation of various types of cells, including liver cancer cells . It enhances the sensitivity of these cells to treatments such as adriamycin . It also enhances the radiosensitivity of tumor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by activating mTOR and inhibiting autophagy . This inhibition is achieved by preventing the fusion between autophagosomes and lysosomes, leading to the accumulation of LC3II protein and enlarged autophagosomes .

Dosage Effects in Animal Models

It has been shown to enhance the effects of radiation in murine tumor cell lines .

Metabolic Pathways

This compound is involved in the mTOR signaling pathway . It activates mTOR, which plays a vital role in cell growth, metabolism, and survival .

Subcellular Localization

Given its role in inhibiting the fusion of autophagosomes and lysosomes, it is likely to be found in these subcellular compartments .

准备方法

MHY1485 是通过一系列化学反应合成的。 该化合物通常以冻干粉末的形式提供,可溶解在二甲基亚砜 (DMSO) 中,用于各种实验 . 确切的合成路线和工业生产方法是专有的,并且在公开文献中没有广泛披露。

化学反应分析

MHY1485 经历了几种类型的化学反应,主要涉及其作为 mTOR 激活剂的作用。 它通过阻止自噬体与溶酶体的融合来抑制自噬 . 这种抑制作用在各种生物过程中至关重要,包括癌症治疗,其中 this compound 增强了癌细胞对阿霉素等化疗药物的敏感性 . 该化合物还诱导氧化应激和内质网应激,导致肿瘤细胞凋亡和衰老增加 .

相似化合物的比较

MHY1485 能够在激活 mTOR 的同时抑制自噬,这一点是独一无二的。类似的化合物包括:

This compound 在激活 mTOR 和抑制自噬方面的双重作用使其在癌症研究和其他科学研究中成为宝贵的工具。

属性

IUPAC Name |

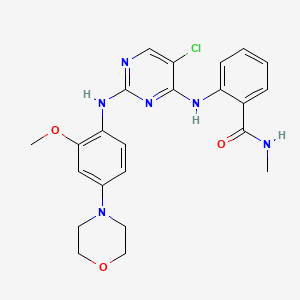

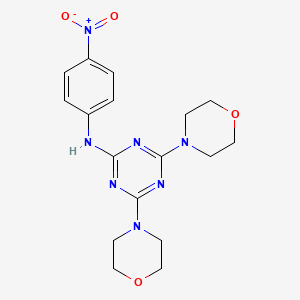

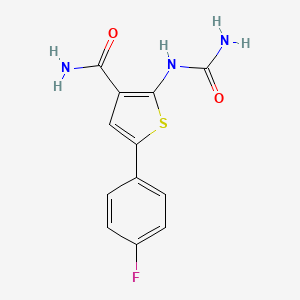

4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBKQZZINCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)